1-isopropyl-3-methyl-1H-1,2,4-triazole
Overview
Description
1-Isopropyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the triazole ring.
Preparation Methods
The synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of isopropyl hydrazine with methyl isocyanate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at elevated temperatures .
Industrial production methods often involve multi-step processes to ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of base can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of partially or fully reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Scientific Research Applications
1-Isopropyl-3-methyl-1H-1,2,4-triazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Triazole compounds, including this compound, are investigated for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-1,2,4-triazole can be compared with other triazole derivatives to highlight its uniqueness:
1,2,3-Triazole: Unlike 1,2,4-triazole, 1,2,3-triazole has a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazole: Other 1,2,4-triazole derivatives, such as 1,2,4-triazole itself, share a similar core structure but differ in their substituents.
Similar compounds include:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 1,2,4-Triazole-3-thiol
- 1,2,4-Triazole-5-carboxylic acid
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Properties
IUPAC Name |
3-methyl-1-propan-2-yl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDLINLVSFNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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